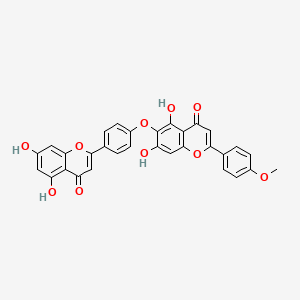

2',3'-Diméthoxy-3-hydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

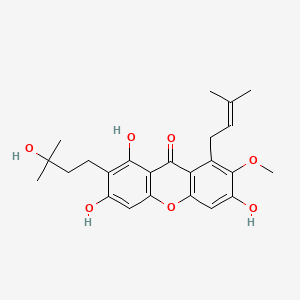

2’,3’-Dimethoxy-3-hydroxyflavone is a naturally occurring flavone, known for its strong radiation-protective effects in humans. It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This compound is part of the flavonoid family, which is widely recognized for its diverse biological activities.

Applications De Recherche Scientifique

2’,3’-Dimethoxy-3-hydroxyflavone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and synthesis of flavonoids.

Biology: The compound’s ability to protect DNA from radiation damage makes it valuable in cellular biology studies.

Medicine: Its radiation-protective properties are being explored for potential therapeutic applications in radiation therapy.

Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.

Mécanisme D'action

Target of Action

2’,3’-Dimethoxy-3-hydroxyflavone (DMF) is a naturally occurring flavone that has been shown to have strong radiation-protective effects in humans . It primarily targets DNA and prevents single-stranded DNA breaks . It also inhibits the initiation of apoptosis in human cells .

Mode of Action

DMF interacts with its targets by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . This interaction results in the preservation of nitric oxide (NO) activity in the presence of elevated reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the nitric oxide (NO) pathway . By reducing Nox2-dependent superoxide production and preventing eNOS uncoupling, DMF improves NO activity in diabetes . This leads to improved endothelial function .

Pharmacokinetics

It is known that dmf is soluble in dmso at concentrations greater than 15mg/ml , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of DMF’s action include the prevention of single-stranded DNA breaks and the inhibition of apoptosis in human cells . In addition, DMF reduces vascular contraction through Ca²⁺ desensitization in permeabilized third-order branches of rat mesenteric arteries .

Action Environment

The action of DMF can be influenced by environmental factors. For example, the role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which DMF is known to undergo . This suggests that the efficacy and stability of DMF could be affected by the hydrophobicity of its environment.

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with DNA and can prevent single-stranded DNA breaks . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA repair and apoptosis.

Cellular Effects

2’,3’-Dimethoxy-3-hydroxyflavone has been shown to have strong radiation-protective effects in humans . It prevents single-stranded DNA breaks and inhibits the initiation of apoptosis in human cells . This suggests that it may have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to prevent single-stranded DNA breaks and inhibit the initiation of apoptosis in human cells . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxy-3-hydroxyflavone typically involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions . The reaction conditions often require specific oxidants and additives to achieve high yields.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of palladium (II) catalysis is a common approach due to its effectiveness in promoting the necessary oxidative cyclization.

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’-Dimethoxy-3-hydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different flavonoid derivatives.

Reduction: It can be reduced under specific conditions to yield other flavonoid structures.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts, oxygen, and other oxidants.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various flavonoid derivatives, which can exhibit different biological activities.

Comparaison Avec Des Composés Similaires

- 3’,4’-Dihydroxyflavonol

- 3,3’,4’-Trihydroxyflavone

- 5,7-Dideoxyquercetin

Comparison: 2’,3’-Dimethoxy-3-hydroxyflavone is unique due to its strong radiation-protective effects, which are not as pronounced in similar compounds. Its specific methoxy and hydroxy substitutions contribute to its distinct biological activities and chemical reactivity.

Propriétés

IUPAC Name |

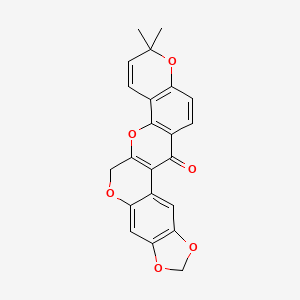

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)

![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)